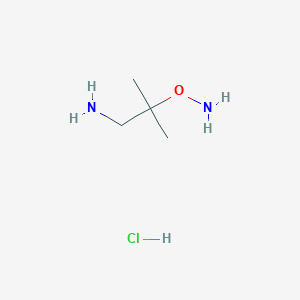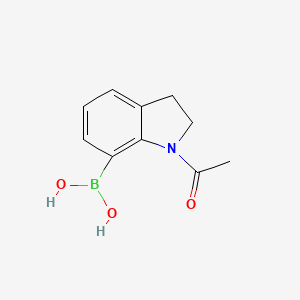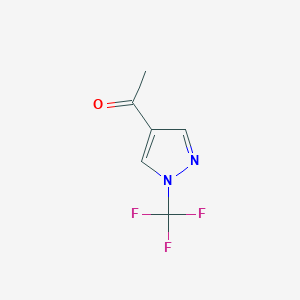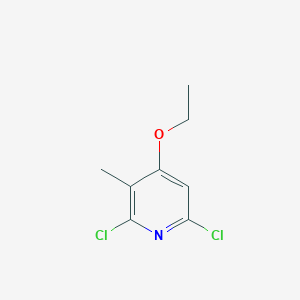![molecular formula C9H11BO3 B12955508 3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B12955508.png)
3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol: is a chemical compound with the molecular formula C9H11BO2 It is a member of the benzoxaborole family, characterized by a boron atom integrated into a benzene ring fused with an oxaborole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol typically involves the reaction of 2-(2-bromophenyl)-propane-2-ol with n-butyl lithium in anhydrous tetrahydrofuran (THF) under argon atmosphere at -78°C. This is followed by the addition of triisopropylborate and subsequent heating to room temperature. The mixture is then cooled, and hydrochloric acid is added to adjust the pH. The product is extracted with ethyl acetate, dried, and purified by chromatography to yield the desired compound .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the boron atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophilic groups replacing hydrogen atoms.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research due to its ability to interact with biological molecules. It can be used as a probe to study enzyme mechanisms and as a potential therapeutic agent.
Medicine: In medicine, derivatives of this compound are being investigated for their potential use as drugs. The boron atom in the structure can form reversible covalent bonds with biological targets, making it a candidate for enzyme inhibition and other therapeutic applications.
Industry: In industry, the compound is used in the development of new materials with unique properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol involves its ability to form reversible covalent bonds with biological molecules. The boron atom in the compound can interact with hydroxyl and amino groups in proteins, leading to enzyme inhibition or modulation of biological pathways. This interaction is crucial for its potential therapeutic effects and its use as a biochemical probe.
Comparaison Avec Des Composés Similaires
- 3,3-Dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol
- 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
Comparison: Compared to similar compounds, 3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol is unique due to its specific substitution pattern and the presence of two hydroxyl groups. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for diverse applications in scientific research and industry .
Propriétés
Formule moléculaire |
C9H11BO3 |
|---|---|
Poids moléculaire |
177.99 g/mol |
Nom IUPAC |
1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-ol |
InChI |
InChI=1S/C9H11BO3/c1-9(2)7-4-3-6(11)5-8(7)10(12)13-9/h3-5,11-12H,1-2H3 |
Clé InChI |
QKVCYHOXZTYBBQ-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(C=CC(=C2)O)C(O1)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-](/img/structure/B12955457.png)





![9-Bromo-5H-benzo[b]carbazole](/img/structure/B12955516.png)
